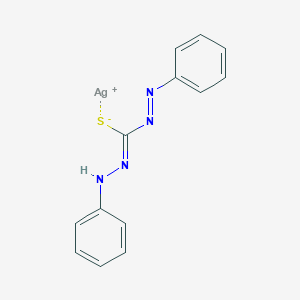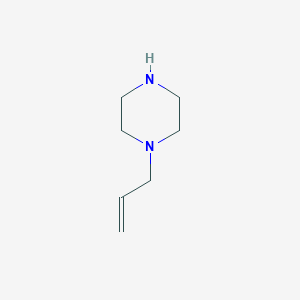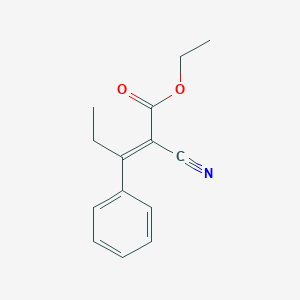
ethyl (E)-2-cyano-3-phenylpent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-2-cyano-3-phenylpent-2-enoate, also known as ethyl cyano(cinnamoyl)acetate or ethyl cinnamoyl cyanoacetate, is a chemical compound that is widely used in scientific research. It is a yellowish liquid that has a fruity odor and is soluble in organic solvents such as ethanol, acetone, and chloroform. Ethyl (E)-2-cyano-3-phenylpent-2-enoate has several applications in the field of chemistry, biochemistry, and pharmacology due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl (E)-2-cyano-3-phenylpent-2-enoate (E)-2-cyano-3-phenylpent-2-enoate is not fully understood. However, it is known to act as a Michael acceptor, which can react with nucleophiles such as thiols, amines, and alcohols. This property makes it a useful reagent in the synthesis of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
Ethyl (E)-2-cyano-3-phenylpent-2-enoate has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It also has antifungal and antibacterial properties. Ethyl (E)-2-cyano-3-phenylpent-2-enoate has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl (E)-2-cyano-3-phenylpent-2-enoate (E)-2-cyano-3-phenylpent-2-enoate in lab experiments include its high reactivity, low toxicity, and ease of synthesis. However, the limitations include its sensitivity to air and moisture, which can lead to decomposition and a decrease in reactivity.
Direcciones Futuras
There are several future directions for the use of ethyl (E)-2-cyano-3-phenylpent-2-enoate (E)-2-cyano-3-phenylpent-2-enoate in scientific research. One potential application is in the development of new drugs for the treatment of cancer and infectious diseases. Ethyl (E)-2-cyano-3-phenylpent-2-enoate could also be used as a reagent in the synthesis of new liquid crystals with improved properties. Additionally, the development of new synthetic methods for the preparation of ethyl (E)-2-cyano-3-phenylpent-2-enoate (E)-2-cyano-3-phenylpent-2-enoate could lead to the discovery of new compounds with unique properties and potential applications in various fields.
Métodos De Síntesis
Ethyl (E)-2-cyano-3-phenylpent-2-enoate can be synthesized using several methods. The most common method is the Knoevenagel condensation reaction between ethyl (E)-2-cyano-3-phenylpent-2-enoate cyanoacetate and cinnamaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place under reflux conditions and yields ethyl (E)-2-cyano-3-phenylpent-2-enoate (E)-2-cyano-3-phenylpent-2-enoate as the major product.
Aplicaciones Científicas De Investigación
Ethyl (E)-2-cyano-3-phenylpent-2-enoate has several applications in scientific research. It is used as a starting material for the synthesis of various organic compounds such as pyrazoles, pyrimidines, and quinolines. It is also used as a reagent in the synthesis of chiral compounds and in the preparation of liquid crystals. Ethyl (E)-2-cyano-3-phenylpent-2-enoate is also used as a precursor for the synthesis of indole derivatives, which have potential applications in the field of medicine.
Propiedades
Número CAS |
14442-48-9 |
|---|---|
Nombre del producto |
ethyl (E)-2-cyano-3-phenylpent-2-enoate |
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
ethyl (E)-2-cyano-3-phenylpent-2-enoate |
InChI |
InChI=1S/C14H15NO2/c1-3-12(11-8-6-5-7-9-11)13(10-15)14(16)17-4-2/h5-9H,3-4H2,1-2H3/b13-12+ |
Clave InChI |
LYBDDDYNWSIADW-OUKQBFOZSA-N |
SMILES isomérico |
CC/C(=C(/C#N)\C(=O)OCC)/C1=CC=CC=C1 |
SMILES |
CCC(=C(C#N)C(=O)OCC)C1=CC=CC=C1 |
SMILES canónico |
CCC(=C(C#N)C(=O)OCC)C1=CC=CC=C1 |
Sinónimos |
ethyl (Z)-2-cyano-3-phenyl-pent-2-enoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





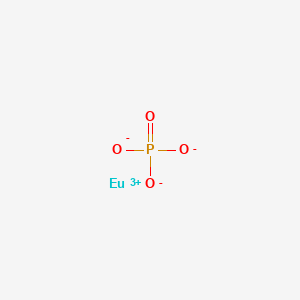
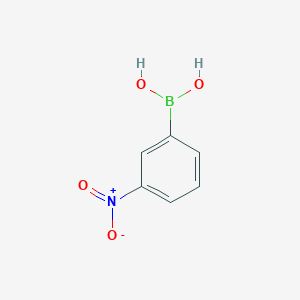
![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)
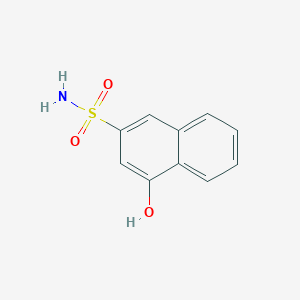
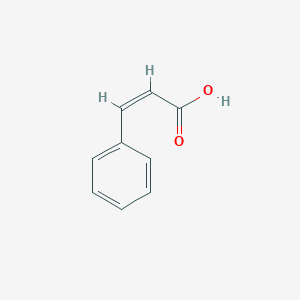


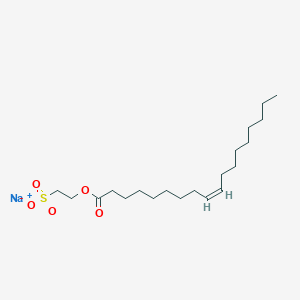

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)
